molecular formula C9H5NO4 B2535680 4-Ethynylpyridine-2,6-dicarboxylic acid CAS No. 120517-48-8

4-Ethynylpyridine-2,6-dicarboxylic acid

Cat. No.: B2535680
CAS No.: 120517-48-8
M. Wt: 191.142
InChI Key: TUICWVDBXCDYBT-UHFFFAOYSA-N
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Description

4-Ethynylpyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H5NO4. It is a derivative of pyridine, featuring an ethynyl group at the 4-position and carboxylic acid groups at the 2 and 6 positions.

Mechanism of Action

Target of Action

It is known that pyridine-2,6-dicarboxylic acid derivatives are of interest as important building blocks for the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations . Some pyridine-2,6-dicarboxylic acids exhibit biological activity, for example, as New Delhi metallo-β-lactamase-1 inhibitors .

Biochemical Pathways

Given its potential role as a building block for oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , it can be inferred that the compound may influence a variety of biochemical pathways depending on its specific targets.

Result of Action

The molecular and cellular effects of 4-Ethynylpyridine-2,6-dicarboxylic acid’s action would depend on its specific targets and the biological context. Given its potential role in the design of oligopyridine ligands , lanthanide complexes , and chelating agents for rare earth cations , the compound could potentially influence a variety of molecular and cellular processes.

Preparation Methods

The synthesis of 4-ethynylpyridine-2,6-dicarboxylic acid can be achieved through several routes. One common method involves the Kröhnke heterocyclization, which starts with substituted benzaldehydes and proceeds through the formation of intermediate chalcones. The final step involves the oxidation of the methyl group using potassium permanganate in an aqueous medium . Industrial production methods may vary, but they typically involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Ethynylpyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethynylpyridine-2,6-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-ethynylpyridine-2,6-dicarboxylic acid include:

Properties

IUPAC Name

4-ethynylpyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c1-2-5-3-6(8(11)12)10-7(4-5)9(13)14/h1,3-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUICWVDBXCDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120517-48-8
Record name 4-ethynylpyridine-2,6-dicarboxylic acid
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